Cas no 943-15-7 (2-Nitro-4-cymene)

2-Nitro-4-cymene structure
2-Nitro-4-cymene structure
2-Nitro-4-cymene
943-15-7
C10H13NO2
179.215722799301
MFCD00007176
804686
70340

2-Nitro-4-cymene Properties

Names and Identifiers

    • 4-Isopropyl-1-methyl-2-nitrobenzene
    • 2-Nitro-p-cymene
    • 1-methyl-2-nitro-4-propan-2-ylbenzene
    • 2-NITRO-4-CYMENE
    • Benzene,1-methyl-4-(1-methylethyl)-2-nitro-
    • 4-Isopropyl-2-nitrotoluene
    • 5-Isopropyl-2-methyl-1-nitrobenzene
    • NSC 9839
    • p-Cymene, 2-nitro-
    • Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
    • 2-Nitro-para-cymene
    • 1-methyl-4-(methylethyl)-2-nitrobenzene
    • NSC9839
    • PubChem23880
    • DRKFWQDBPGTSOO-UHFFFAOYSA-N
    • Methyl-4-isopropyl-2-nitro-benzene
    • SBB068819
    • TD1120
    • FCH1115019
    • 4-Isopro
    • 1-Methyl-4-(1-methylethyl)-2-nitrobenzene (ACI)
    • p-Cymene, 2-nitro- (6CI, 7CI, 8CI)
    • 2-Methyl-5-isopropylnitrobenzene
    • 1-methyl-2-nitro-4-(propan-2-yl)benzene
    • 2-Nitro-p-cymene, technical grade, 90%
    • AKOS003597244
    • NSC-9839
    • 943-15-7
    • N0801
    • AI3-08866
    • EINECS 213-397-2
    • UNII-AE93ZW3RQF
    • SY106177
    • 1-Methyl-4-(1-methylethyl)-2-nitrobenzene
    • 4-Isopropyl-1-methyl-2-nitrobenzene #
    • EN300-1179840
    • CS-W017273
    • MFCD00007176
    • DB-057486
    • NS00040385
    • AS-11285
    • SCHEMBL2436243
    • DTXSID9061336
    • AE93ZW3RQF
    • +Expand
    • MFCD00007176
    • DRKFWQDBPGTSOO-UHFFFAOYSA-N
    • 1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3
    • [O-][N+](C1C(C)=CC=C(C(C)C)C=1)=O

Computed Properties

  • 179.09500
  • 0
  • 2
  • 1
  • 179.095
  • 13
  • 186
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • nothing
  • 0
  • 45.8

Experimental Properties

  • 3.54980
  • 45.82000
  • n20/D 1.528(lit.)
  • 134°C/15mmHg(lit.)
  • 1°C (estimate)
  • Fahrenheit: >235.4 ° f
    Celsius: >113 ° c
  • Almost insoluble (0.011 g/l) (25 º C),
  • colorless liquid
  • Not determined
  • 1.07 g/mL at 25 °C(lit.)

2-Nitro-4-cymene Security Information

  • GHS07 GHS07
  • 3
  • 36/37/39-26
  • R36/37/38
  • Xn Xn
  • NONH for all modes of transport
  • H319
  • P264-P280-P305+P351+P338+P337+P313
  • warning
  • Store at room temperature
  • 22
  • Warning

2-Nitro-4-cymene Customs Data

  • 2904209090
  • China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Nitro-4-cymene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00III2-1g
Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
943-15-7 97%
1g
$6.00 2024-04-19
A2B Chem LLC
AI62986-1g
2-Nitro-4-cymene
943-15-7 95%
1g
$18.00 2024-07-18
Aaron
AR00IIQE-1g
Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
943-15-7 98%
1g
$5.00 2024-07-18
abcr
AB250369-1 g
2-Nitro-p-cymene, 95%; .
943-15-7 95%
1 g
€86.40 2023-07-20
Ambeed
A528568-1g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 97%
1g
$7.0
Apollo Scientific
OR911432-5g
2-Nitro-4-cymene
943-15-7 97%
5g
£63.00 2023-09-02
Chemenu
CM283185-100g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 95+%
100g
$331
ChemScence
CS-W017273-5g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 97.03%
5g
$52.0 2022-04-26
Enamine
EN300-1179840-0.05g
1-methyl-2-nitro-4-(propan-2-yl)benzene
943-15-7 95%
0.05g
$19.0
eNovation Chemicals LLC
D753660-25g
Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
943-15-7 97%
25g
$200 2022-10-16

2-Nitro-4-cymene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Boron, (dinitrogen tetraoxide-O)trifluoro-, (T-4)- Solvents: Carbon tetrachloride
Reference
The boron trifluoride-dinitrogen tetroxide complex as a nitrating agent
Bachman, G. Bryant; Vogt, Clifford M., Journal of the American Chemical Society, 1958, 80, 2987-91

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Acetic acid
Reference
2-Nitro-p-cymene
Kobe, Kenneth A.; Doumani, Thomas F., Organic Syntheses, 1941, 21, 96-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Nitric acid ;  -15 °C; -15 °C; -15 °C → 0 °C; 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  1 h, cooled
Reference
Bio-based hydrophobic epoxy-amine networks derived from renewable terpenoids
Garrison, Michael D.; Harvey, Benjamin G., Journal of Applied Polymer Science, 2016, 133(45),

Synthetic Circuit 4

Reaction Conditions
Reference
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Mononitration of p-cymene
Kobe, Kenneth A.; Langworthy, Eugene M., Industrial and Engineering Chemistry, 1957, 49, 801-6

Synthetic Circuit 6

Reaction Conditions
Reference
"Ipso" Aromatic Nitration in the Gas Phase
Attina, M.; Cacace, F.; Ricci, A., Journal of Physical Chemistry, 1996, 100(11), 4424-9

Synthetic Circuit 7

Reaction Conditions
Reference
Nitration of aromatic hydrocarbons and ipso-nitrosodemetalation of arylmetal compounds in sodium nitrite-trifluoroacetic acid
Uemura, Sakae; Toshimitsu, Akio; Okano, Masaya, Journal of the Chemical Society, 1978, (9), 1076-9

Synthetic Circuit 8

Reaction Conditions
Reference
New examples in the use of graphite bisulfate and graphite nitrate in organic synthesis
Alazard, J. P.; Kagan, H. B.; Setton, R., Bulletin de la Societe Chimique de France, 1977, 499, 499-504

Synthetic Circuit 9

Reaction Conditions
Reference
Nitration of p-cymene. Exchange and rearomatization reactions of p-cymene adducts
Fischer, Alfred; Roderer, Rolf, Canadian Journal of Chemistry, 1976, 54(3), 423-8

Synthetic Circuit 10

Reaction Conditions
Reference
Ipso nitration. II. Novel products and true positional selectivities in nitration of p-cymene
Hahn, Roger C.; Strack, David L., Journal of the American Chemical Society, 1974, 96(13), 4335-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Reference
Reactions of 4-methyl-1-(1'-methylethyl)-4-nitrocyclohexa-2,5-dien-1-yl acetates with nitrogen dioxide; towards a mechanism for the formation of polynitro cyclohexenyl esters on reaction of p-cymene with nitrogen dioxide in acetic anhydride
Abell, Andrew D.; Hartshorn, Michael P.; Robinson, Ward T.; Waller, A. Grant; Wright, Graeme J., Australian Journal of Chemistry, 1989, 42(12), 2225-42

Synthetic Circuit 12

Reaction Conditions
Reference
Aromatic substitution. XX. Intact and dealkylating nitration of propylated and butylated alkylbenzenes with nitronium tetrafluoroborate
Olah, George A.; Kuhn, Stephen J., Journal of the American Chemical Society, 1964, (6), 1067-70

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Reference
The nitration of p-cymene with nitrogen dioxide in acetic anhydride: the isolation and x-ray structure determination of 6-methyl-3-(methylethyl)-t-5-nitrato-1,r-3,c-4,t-6-tetranitrocyclohexene
Hartshorn, Michael P.; Robinson, Ward T.; Waller, A. Grant; Wright, Graeme J., Tetrahedron Letters, 1988, 29(16), 1999-2000

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Reference
The nitration of p-cymene with nitrogen dioxide in acetic anhydride
Hartshorn, Michael P.; Robinson, Ward T.; Waller, A. Grant; Wright, Graeme J., Australian Journal of Chemistry, 1989, 42(12), 2143-60

2-Nitro-4-cymene Raw materials

2-Nitro-4-cymene Preparation Products

2-Nitro-4-cymene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:943-15-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:943-15-7)
TANG SI LEI
15026964105
2881489226@qq.com

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